molecular formula C10H13NO4S B11726715 3-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid

3-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid

Katalognummer: B11726715
Molekulargewicht: 243.28 g/mol
InChI-Schlüssel: PEDSQTKRHFOXJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-3-[4-(methylsulfonyl)phenyl]propionic acid is an organic compound with the molecular formula C10H13NO4S and a molecular weight of 243.279 g/mol . It is characterized by the presence of an amino group, a methylsulfonyl group, and a phenyl ring attached to a propionic acid backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-[4-(methylsulfonyl)phenyl]propionic acid typically involves the reaction of 4-(methylsulfonyl)benzaldehyde with glycine in the presence of a suitable catalyst . The reaction is carried out under controlled conditions, including temperature and pH, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalysts and reaction conditions can further enhance the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-3-[4-(methylsulfonyl)phenyl]propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the methylsulfonyl group may produce methylthio derivatives .

Wissenschaftliche Forschungsanwendungen

3-Amino-3-[4-(methylsulfonyl)phenyl]propionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-Amino-3-[4-(methylsulfonyl)phenyl]propionic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-3-[4-(methylsulfonyl)phenyl]propionic acid is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C10H13NO4S

Molekulargewicht

243.28 g/mol

IUPAC-Name

3-amino-3-(4-methylsulfonylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO4S/c1-16(14,15)8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)

InChI-Schlüssel

PEDSQTKRHFOXJQ-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(CC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.